



# Application Notes and Protocols: Lentiviral shRNA Knockdown of GLS1 to Mimic Telaglenastat Effects

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Telaglenastat |           |
| Cat. No.:            | B611280       | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

### Introduction

Glutaminase 1 (GLS1) is a critical enzyme in cancer metabolism, catalyzing the conversion of glutamine to glutamate. This process is essential for replenishing the tricarboxylic acid (TCA) cycle and providing building blocks for biosynthesis in rapidly proliferating cancer cells.[1][2][3] The significance of GLS1 in tumorigenesis has made it an attractive therapeutic target.[4] **Telaglenastat** (CB-839) is a potent, selective, and orally bioavailable inhibitor of GLS1 that has shown anti-tumor activity in preclinical models and clinical trials.[5][6][7]

These application notes provide a framework for utilizing lentiviral short hairpin RNA (shRNA) to knock down GLS1 expression, thereby mimicking the pharmacological effects of **Telaglenastat**. This genetic approach allows for a specific and long-term inhibition of GLS1, serving as a valuable tool to study its function and validate it as a therapeutic target in various cancer models. The following protocols detail the necessary steps from lentiviral particle production to functional analysis of GLS1 knockdown cells.

# **Signaling Pathway and Experimental Workflow**

The following diagrams illustrate the GLS1 signaling pathway and the general experimental workflow for GLS1 knockdown studies.





Click to download full resolution via product page

Caption: GLS1 metabolic pathway and points of inhibition.





Click to download full resolution via product page

Caption: Experimental workflow for GLS1 knockdown.

## **Data Presentation**

The following tables summarize quantitative data from studies investigating the effects of GLS1 knockdown or **Telaglenastat** treatment on cancer cells.

Table 1: Effects of GLS1 Knockdown on Cancer Cell Proliferation and Viability



| Cell Line                                                  | Method | Effect                                                             | Reference |
|------------------------------------------------------------|--------|--------------------------------------------------------------------|-----------|
| Colorectal Cancer<br>(HT29, HCT116)                        | shRNA  | Markedly decreased cell growth and colony formation.               | [2][8]    |
| Prostate Cancer<br>(DU145, PC-3)                           | siRNA  | Largely blunted cell proliferation and inhibited colony formation. | [9]       |
| Breast Cancer (MDA-MB-231)                                 | siRNA  | Significantly reduced cell viability and colony formation.         | [10]      |
| Head and Neck<br>Squamous Cell<br>Carcinoma (HN6,<br>HN12) | shRNA  | Suppressed cell proliferation.                                     | [11]      |

Table 2: Effects of Telaglenastat (CB-839) on Cancer Cell Proliferation and Metabolism



| Cell Line                                        | Concentration | Incubation<br>Time | Effect                                                                             | Reference |
|--------------------------------------------------|---------------|--------------------|------------------------------------------------------------------------------------|-----------|
| Triple-Negative<br>Breast Cancer<br>(HCC-1806)   | < 50 nmol/L   | -                  | Antiproliferative activity.                                                        | [6]       |
| Triple-Negative<br>Breast Cancer<br>(MDA-MB-231) | 0.033 μΜ      | 6 days             | IC50 for cytotoxicity.                                                             | [6]       |
| Multiple<br>Myeloma<br>(MM.1S BzR)               | 5 μΜ          | 16 hours           | Significantly repressed oxygen consumption rate.                                   | [6]       |
| Renal Cell<br>Carcinoma<br>(Caki-1)              | -             | 72 hours           | Synergistic anti-<br>proliferative<br>effects with<br>cabozantinib.                | [12]      |
| Glioblastoma<br>(T98G, LN229,<br>U87MG)          | -             | 6 hours            | Modified key metabolites, decreased levels of pyrimidine biosynthesis metabolites. | [13]      |
| Acute Myeloid<br>Leukemia (OCI-<br>AML3)         | 1 μΜ          | 12-72 hours        | Reduced lactate production, ATP, OCR, cell viability, and proliferation.           | [14]      |

Table 3: Metabolic Changes Following GLS1 Inhibition



| Condition     | Cell Line                                | Parameter<br>Measured                       | Result                                                                                           | Reference |
|---------------|------------------------------------------|---------------------------------------------|--------------------------------------------------------------------------------------------------|-----------|
| GLS1 shRNA    | Colorectal<br>Cancer (HT29,<br>HCT116)   | Intracellular ATP<br>levels                 | Markedly<br>diminished.                                                                          | [2][8]    |
| GLS1 shRNA    | Colorectal<br>Cancer (HT29,<br>HCT116)   | Glucose uptake<br>and lactate<br>production | Markedly<br>decreased.                                                                           | [8]       |
| Telaglenastat | Renal Cell<br>Carcinoma                  | Intracellular<br>metabolites                | ~5-fold increase in glutamine; marked decrease in glutamate, glutathione, malate, and aspartate. | [12]      |
| Telaglenastat | Acute Myeloid<br>Leukemia (OCI-<br>AML3) | NADH/NAD+<br>and GSH/GSSG<br>ratios         | Reduction in both ratios.                                                                        | [14]      |

# **Experimental Protocols**

# **Protocol 1: Lentiviral shRNA Vector Production**

This protocol describes the generation of lentiviral particles carrying an shRNA targeting GLS1 using a third-generation packaging system in HEK293T cells.

#### Materials:

- HEK293T cells (low passage, <15)</li>
- DMEM with 10% FBS
- Opti-MEM I Reduced Serum Medium
- Lentiviral vector plasmid with shRNA against GLS1



- Packaging plasmids (e.g., pMD2.G, pRSV-Rev, pMDLg/pRRE)
- Transfection reagent (e.g., Lipofectamine, PEI)
- 10 cm tissue culture dishes
- Sterile microcentrifuge tubes and conical tubes

#### Procedure:

- Cell Seeding: 24 hours before transfection, seed HEK293T cells in 10 cm dishes at a density that will result in 70-80% confluency at the time of transfection.[15]
- Plasmid DNA Preparation: In a sterile tube, mix the lentiviral shRNA vector and packaging plasmids. For a 10 cm dish, a common ratio is 10 μg of shRNA plasmid, 5 μg of gag/pol plasmid, 5 μg of rev plasmid, and 10 μg of envelope plasmid.[16]
- Transfection Complex Formation:
  - In Tube A, dilute the transfection reagent in Opti-MEM.
  - In Tube B, dilute the plasmid DNA mixture in Opti-MEM.
  - Add the contents of Tube B to Tube A, mix gently, and incubate at room temperature for 20-30 minutes to allow for complex formation.[16]
- Transfection: Gently add the DNA-transfection reagent complex dropwise to the HEK293T cells. Swirl the dish to ensure even distribution.
- Incubation: Incubate the cells at 37°C in a CO2 incubator.
- Media Change: After 12-18 hours, carefully aspirate the media and replace it with fresh, complete DMEM.[17]
- Virus Harvest: Harvest the lentiviral supernatant at 48 and 72 hours post-transfection.[15][17]
   The supernatant can be pooled.



 Virus Clarification and Storage: Centrifuge the harvested supernatant at a low speed to pellet cell debris. Filter the supernatant through a 0.45 μm filter. The viral particles can be used immediately or stored at -80°C.

# Protocol 2: Transduction of Target Cells with Lentiviral Particles

This protocol outlines the process of infecting target cancer cells with the produced lentiviral particles.

#### Materials:

- Target cancer cell line
- · Complete growth medium for the target cell line
- Lentiviral supernatant
- Polybrene (8 mg/mL stock)
- 6-well or 10 cm tissue culture plates

#### Procedure:

- Cell Seeding: Seed the target cells 24 hours prior to transduction to be 50-60% confluent at the time of infection.
- Transduction:
  - Prepare the transduction media by mixing the lentiviral supernatant with complete growth medium.
  - Add Polybrene to a final concentration of 4-8 μg/mL to enhance transduction efficiency. [16]
  - Aspirate the old media from the target cells and add the transduction media.
- Incubation: Incubate the cells for 24 hours at 37°C.



- Media Replacement: After 24 hours, replace the virus-containing media with fresh complete medium.[16]
- Selection: If the lentiviral vector contains a selection marker (e.g., puromycin resistance), begin antibiotic selection 48-72 hours post-transduction.

#### Protocol 3: Validation of GLS1 Knockdown

It is crucial to validate the efficiency of GLS1 knockdown at both the mRNA and protein levels.

#### A. Quantitative Real-Time PCR (qPCR)

- RNA Extraction: Isolate total RNA from both the GLS1 shRNA-transduced cells and control
  cells (e.g., non-transduced or scrambled shRNA-transduced) using a commercial RNA
  isolation kit.
- cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
- qPCR: Perform qPCR using primers specific for GLS1 and a housekeeping gene (e.g., GAPDH, β-actin) for normalization. The relative expression of GLS1 mRNA can be calculated using the ΔΔCt method.

#### B. Western Blot Analysis

- Protein Lysate Preparation: Lyse the GLS1 shRNA-transduced and control cells in RIPA buffer containing protease inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Immunoblotting:
  - Block the membrane with 5% non-fat milk or BSA in TBST.
  - Incubate the membrane with a primary antibody against GLS1 overnight at 4°C.



- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
- Use an antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

# **Protocol 4: Functional Assays**

The following assays can be used to assess the phenotypic effects of GLS1 knockdown, mimicking the effects of **Telaglenastat**.

- A. Cell Viability/Proliferation Assay (MTS/CCK-8)
- Seed an equal number of GLS1 knockdown and control cells into a 96-well plate.
- At various time points (e.g., 24, 48, 72 hours), add the MTS or CCK-8 reagent to the wells.
- Incubate according to the manufacturer's instructions.
- Measure the absorbance at the appropriate wavelength to determine cell viability.
- B. Colony Formation Assay
- Seed a low number of GLS1 knockdown and control cells (e.g., 500-1000 cells) into 6-well plates.
- Incubate the cells for 1-2 weeks, allowing colonies to form.
- Fix the colonies with methanol and stain with crystal violet.
- Count the number of colonies to assess the long-term proliferative capacity.
- C. Apoptosis Assay (Annexin V/PI Staining)
- · Harvest GLS1 knockdown and control cells.



- Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
- Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

#### D. Metabolic Assays

- ATP Measurement: Use a commercial ATP luminescence-based assay kit to measure intracellular ATP levels in GLS1 knockdown and control cells.
- Glucose Uptake and Lactate Production: Measure the concentrations of glucose and lactate in the cell culture medium using commercially available colorimetric or fluorometric assay kits.
- Metabolite Profiling: For a more comprehensive analysis, perform mass spectrometry-based metabolomics to measure the levels of glutamine, glutamate, and other TCA cycle intermediates.[12][13]

# **Conclusion**

The use of lentiviral shRNA to knock down GLS1 provides a robust and specific method to investigate the consequences of inhibiting glutamine metabolism in cancer cells. The resulting phenotypes, such as decreased proliferation, altered metabolism, and induction of apoptosis, are expected to mimic the effects of the pharmacological inhibitor **Telaglenastat**. These protocols and application notes offer a comprehensive guide for researchers to effectively utilize this powerful genetic tool in the study of cancer metabolism and the validation of GLS1 as a therapeutic target.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

# Methodological & Application





- 1. Glutaminase 1 expression in colorectal cancer cells is induced by hypoxia and required for tumor growth, invasion, and metastatic colonization PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Glutaminase A potential target for cancer treatment PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting Glutaminolysis: New Perspectives to Understand Cancer Development and Novel Strategies for Potential Target Therapies [frontiersin.org]
- 5. onclive.com [onclive.com]
- 6. selleckchem.com [selleckchem.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Glutaminase sustains cell survival via the regulation of glycolysis and glutaminolysis in colorectal cancer PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of GLS suppresses proliferation and promotes apoptosis in prostate cancer -PMC [pmc.ncbi.nlm.nih.gov]
- 10. jag.journalagent.com [jag.journalagent.com]
- 11. Therapeutic Targeting of the GLS1-c-Myc Positive Feedback Loop Suppresses Glutaminolysis and Inhibits Progression of Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The glutaminase inhibitor telaglenastat enhances the antitumor activity of signal transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolic Adjustments following Glutaminase Inhibition by CB-839 in Glioblastoma Cell Lines PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessing Metabolic Intervention with a Glutaminase Inhibitor in Real-time by Hyperpolarized Magnetic Resonance in Acute Myeloid Leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Guide to Lentivirus Production (Protocol, Tips, & more!) | abm Inc. [info.abmgood.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. addgene.org [addgene.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Lentiviral shRNA Knockdown of GLS1 to Mimic Telaglenastat Effects]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611280#lentiviral-shrna-knockdown-of-gls1-to-mimic-telaglenastat-effects]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com